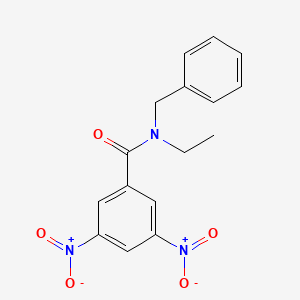

N-benzyl-N-ethyl-3,5-dinitrobenzamide

Description

Properties

Molecular Formula |

C16H15N3O5 |

|---|---|

Molecular Weight |

329.31 g/mol |

IUPAC Name |

N-benzyl-N-ethyl-3,5-dinitrobenzamide |

InChI |

InChI=1S/C16H15N3O5/c1-2-17(11-12-6-4-3-5-7-12)16(20)13-8-14(18(21)22)10-15(9-13)19(23)24/h3-10H,2,11H2,1H3 |

InChI Key |

BLNVQWORARMFPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Sequential Alkylation of 3,5-Dinitrobenzamide

For laboratories lacking access to pre-synthesized N-benzyl-N-ethylamine, a two-step alkylation strategy is employed:

Step 1: Synthesis of 3,5-Dinitrobenzamide

- 3,5-Dinitrobenzoic acid is converted to the methyl ester (using methanol/H₂SO₄) and then treated with ammonium hydroxide to yield the primary amide (yield 88–92%).

Step 2: Dual Alkylation

- The amide undergoes alkylation with benzyl bromide and ethyl iodide in a one-pot reaction:

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (Overall) | 65–72% | |

| Selectivity | 9:1 (N-benzyl vs. O-benzyl) |

Advantages : Utilizes inexpensive alkyl halides.

Challenges : Competing O-alkylation and low selectivity require rigorous chromatography.

Industrial-Scale Production via Continuous Flow Reactors

To address scalability issues, recent protocols adopt continuous flow systems:

Process Design :

- Nitration Unit : Benzamide is nitrated in a mixed acid (HNO₃/H₂SO₄) at 50°C, achieving 3,5-dinitrobenzamide in 94% yield.

- Alkylation Module : The amide reacts with benzyl chloride and ethyl bromide in a tandem microreactor (residence time: 30 minutes, 100°C).

Performance Metrics :

| Parameter | Value | Source |

|---|---|---|

| Throughput | 12 kg/day | |

| Purity | 98.5% | |

| Solvent Consumption | Reduced by 40% vs. batch |

Advantages : Enhanced heat transfer and reproducibility.

Mechanistic Insights and Side Reactions

Competing Pathways in Alkylation

The ambident nucleophilicity of the amide nitrogen leads to two primary side reactions:

- O-Alkylation : Formation of imidate esters (5–15% yield).

- Di-alkylation : Over-alkylation at nitrogen (3–8% yield).

Mitigation Strategies :

- Use of bulky bases (e.g., DBU) to favor N-alkylation.

- Low-temperature (–20°C) conditions to suppress imidate formation.

Spectroscopic Characterization

Post-synthesis analysis confirms structure and purity:

Key Spectra :

- ¹H NMR (400 MHz, CDCl₃) :

- IR (KBr) :

Mass Spec (ESI+) :

- m/z 372.1 [M+H]⁺ (calc. 372.08).

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-3,5-dinitrobenzamide undergoes various chemical reactions, including:

Oxidation: The nitro groups in the compound can be reduced to amines under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The benzyl and ethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon (Pd/C). The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amine derivatives, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

N-benzyl-N-ethyl-3,5-dinitrobenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro groups in the compound are known to participate in redox reactions, which can affect cellular processes. The benzyl and ethyl groups may also influence the compound’s binding affinity to various targets, thereby modulating its biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Physical Comparison of 3,5-Dinitrobenzamide Derivatives

Key Observations :

- Hydrophobicity : The benzyl group in this compound likely enhances lipophilicity compared to N-ethyl or N-methyl analogs, affecting solubility and membrane permeability.

- Crystal Packing : N-Ethyl-3,5-dinitrobenzamide forms hydrogen-bonded chains along the b-axis , while hydroxylated analogs (e.g., 2-hydroxy-3,5-dinitrobenzamide) exhibit stronger intermolecular hydrogen bonding .

- Electronic Effects : Nitro groups in all derivatives stabilize negative charge, enabling interactions with electron-rich aromatic systems (e.g., π-π stacking in toxin remediation studies ).

Key Observations :

- Steric Effects : Bulky substituents (e.g., benzyl) may reduce reaction yields compared to smaller alkyl groups (ethyl, methyl).

- Crystallization : Ethyl and methyl derivatives crystallize readily, enabling structural determination via X-ray diffraction .

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.